3-(4H-1,2,4-triazol-4-yl)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-2-1-3-9-4-7-8-5-9/h4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKGNYIFXCBOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 4h 1,2,4 Triazol 4 Yl Propanenitrile and Its Analogues
Classical Synthetic Approaches for 1,2,4-Triazoles
The formation of the 1,2,4-triazole (B32235) ring is a well-established area of heterocyclic chemistry, with several named reactions providing reliable pathways to the core structure. These methods typically involve the cyclization of linear precursors containing the requisite nitrogen and carbon atoms.
Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Carbothioamides
One of the most common and versatile methods for synthesizing the 1,2,4-triazole skeleton involves the reaction of hydrazine or its derivatives with compounds containing a carbon atom flanked by two heteroatoms. The use of carbothioamides, or their precursors, is particularly prevalent.
The Pellizzari reaction , first reported in 1911, is the condensation of an amide with an acylhydrazide at high temperatures to form a 3,4,5-trisubstituted 1,2,4-triazole. While effective, this reaction often requires harsh conditions, including high temperatures and long reaction times, which can lead to low yields. A variation involves the reaction of thiosemicarbazide (B42300) with formic acid, followed by cyclization, to produce a triazole-thiol, which is then oxidized to yield the unsubstituted 1,2,4-triazole.
Another classical approach is the Einhorn-Brunner reaction , which synthesizes 1,2,4-triazoles from the condensation of imides with alkyl hydrazines. This method can result in an isomeric mixture of products if the imide is unsymmetrical. The regioselectivity is often dictated by the acidity of the groups attached to the imide.
Modern variations of these classical methods often employ catalysts or alternative energy sources to improve efficiency and yield. For instance, microwave irradiation has been used to significantly shorten reaction times and increase the yields of the Pellizzari reaction. Copper(II) catalysis has been shown to facilitate the oxidative heterocyclization of arylidenearylthiosemicarbazides to form 4,5-disubstituted 1,2,4-triazole-3-thiones, demonstrating the propensity of C–N bond formation over C–S bond formation. acs.org These thiones can then be desulfurized to yield the corresponding 1,2,4-triazoles. acs.org
| Named Reaction | Reactants | Product Type | Typical Conditions |
|---|---|---|---|
| Pellizzari Reaction | Amide and Acylhydrazide | Substituted 1,2,4-Triazole | High temperature, long reaction times |
| Einhorn-Brunner Reaction | Imide and Alkyl Hydrazine | Isomeric mixture of 1,2,4-Triazoles | Weak acid catalysis |
| Thiosemicarbazide Cyclization | Thiosemicarbazide and Acid/Aldehyde | 1,2,4-Triazole-thione | Base-catalyzed cyclization |
Routes Utilizing Nitriles as Precursors in Heterocyclic Synthesis
Nitriles are versatile and readily available precursors for the synthesis of nitrogen-containing heterocycles, including 1,2,4-triazoles. These methods often leverage the electrophilic nature of the nitrile carbon.
A convenient, one-step, base-catalyzed synthesis involves the condensation of a nitrile and a hydrazide. acs.org This method tolerates a diverse range of functional groups and the reactivity is relatively insensitive to the electronic effects of the nitrile partner. acs.org Another efficient route involves reacting nitriles with sodium methoxide to generate a methyl imidate ester, which then reacts with aryl hydrazides at high temperatures to produce 1,2,4-triazoles. acs.org
Transition metal catalysis, particularly with copper, has emerged as a powerful tool for synthesizing 1,2,4-triazoles from nitriles. A simple and efficient copper-catalyzed one-pot synthesis has been developed from the reaction of two different nitriles with hydroxylamine. researchgate.netscielo.br This protocol uses inexpensive copper(II) acetate (B1210297) as the catalyst and proceeds through the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, followed by copper-catalyzed treatment with the second nitrile and subsequent intramolecular cyclization. researchgate.net Similarly, a copper-catalyzed one-pot method can prepare 3,5-disubstituted-1,2,4-triazoles from an amide and a nitrile via a cascade addition-oxidation-cyclization process. organic-chemistry.org
Other approaches include a rapid and efficient base-mediated annulation of nitriles with hydrazines, which liberates ammonia gas and tolerates a wide range of functional groups. isres.org Additionally, a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts can provide access to 1-aryl-5-cyano-1,2,4-triazoles through a regiospecific dipolar [3+2] annulation. nih.gov
Targeted Synthesis of 3-(4H-1,2,4-Triazol-4-yl)propanenitrile and Direct Analogues
The synthesis of the target molecule requires not only the formation of the 1,2,4-triazole ring but also the specific attachment of a propanenitrile group to the N4 position. This can be achieved either by constructing the ring with the side chain already in place or by functionalizing a pre-formed triazole ring.
Multi-step Chemical Modifications for Triazole-Nitrile Construction
The most direct route to this compound involves the N-alkylation of a pre-formed 1,2,4-triazole ring. The 1,2,4-triazole anion, generated by a suitable base, can act as a nucleophile towards an electrophile containing the propanenitrile moiety.
A common strategy is the aza-Michael addition (or cyanoethylation) of 1,2,4-triazole to acrylonitrile (B1666552). This reaction is a conjugate addition where the nucleophilic nitrogen of the triazole attacks the β-carbon of the acrylonitrile. This method has been shown to be effective for various azoles under solvent- and catalyst-free conditions at elevated temperatures. researchgate.net The reaction typically yields a mixture of the N1 and N4 substituted isomers, 3-(1H-1,2,4-triazol-1-yl)propanenitrile and this compound, respectively. The ratio of these isomers can be influenced by reaction conditions such as solvent, temperature, and the presence of catalysts.
Alternatively, direct alkylation can be performed using a 3-halopropanenitrile, such as 3-bromopropanenitrile. The alkylation of 1,2,4-triazole with alkyl halides using a base like potassium carbonate in a suitable solvent (e.g., acetone) is a well-established procedure. researchgate.netresearchgate.net Similar to the Michael addition, this reaction can also lead to a mixture of N1 and N4 isomers, with the regioselectivity depending on the specific conditions and substrates used. researchgate.net Separation of the desired N4 isomer from the N1 isomer is often a necessary subsequent step.
| Method | Reactants | Key Features | Primary Product(s) |
|---|---|---|---|
| Aza-Michael Addition | 1,2,4-Triazole + Acrylonitrile | Atom-economical, often catalyst-free | Mixture of N1 and N4-cyanoethylated triazoles |
| N-Alkylation | 1,2,4-Triazole + 3-Halopropanenitrile | Requires a base (e.g., K2CO3) | Mixture of N1 and N4-cyanoethylated triazoles |
Cyanosilylation Strategies for Key Triazole Intermediates
Cyanosilylation is a powerful method for the formation of cyanohydrins from carbonyl compounds, utilizing reagents like trimethylsilyl (B98337) cyanide (TMSCN). This reaction is typically catalyzed by Lewis acids or bases. organic-chemistry.org N-heterocyclic carbenes have been identified as highly effective organocatalysts for this transformation, activating TMSCN for facile and mild cyanosilylation of aldehydes and ketones. organic-chemistry.org
Electrochemical Synthesis Methods for 1,2,4-Triazole Derivatives
Organic electrosynthesis is emerging as a green and efficient alternative to traditional synthetic methods, often avoiding the need for harsh reagents and oxidants. isres.orgnih.gov Several electrochemical approaches have been developed for the synthesis of 1,2,4-triazoles.
One method involves a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions to produce fused 1,2,4-triazoles. rsc.orgresearchgate.net Another facile electrochemical approach synthesizes 1-aryl and 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate, where reactive iodine species and ammonia are generated in situ. isres.org
Electro-oxidative cyclization pathways have also been reported where hydrazones are used as starting materials. nih.gov Under electrolytic conditions, the hydrazone can generate both an electrophilic and a nucleophilic site, which can then react with other components like benzylamines to construct the 1,2,4-triazole skeleton. nih.gov These methods highlight the potential of electrochemistry to facilitate C-N and N-N bond formations necessary for building the triazole ring under environmentally friendly conditions. researchgate.net While a direct electrochemical synthesis of this compound has not been specifically reported, the existing methodologies for forming substituted triazoles suggest that electrochemical strategies could be adapted for this purpose.
Derivatization Strategies and Functionalization of the Propanenitrile Moiety
The propanenitrile moiety attached to the 1,2,4-triazole ring is not merely a passive structural element but an active functional group that opens avenues for extensive molecular elaboration. Its strategic transformations are key to developing a wide range of analogues with tailored properties.
Chemical Transformations of the Nitrile Group
The cyano group (C≡N) of the propanenitrile side chain is a versatile functional handle that can be converted into a variety of other functionalities. The strong polarization of the carbon-nitrogen triple bond renders the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity allows for transformations into key functional groups such as amines, carboxylic acids, and amides, significantly broadening the synthetic utility of the parent molecule.
Key transformations include:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. This process typically proceeds through an amide intermediate, which can be isolated or further hydrolyzed to the corresponding carboxylic acid. Acid catalysis involves protonation of the nitrile, which increases its electrophilicity and facilitates attack by a weak nucleophile like water.
Reduction: A common and powerful transformation is the reduction of the nitrile to a primary amine (R-CH₂-NH₂). Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for this conversion. The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon, ultimately yielding the amine after a workup step. This method is a valuable way to extend a carbon chain while introducing an amino group.
Addition of Organometallic Reagents: Grignard reagents can add to the nitrile's electrophilic carbon to form an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone, providing a route to carbon-carbon bond formation.
These transformations are summarized in the table below.
| Transformation | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Amide, Carboxylic Acid |
| Reduction | LiAlH₄, then H₂O | Primary Amine |
| Grignard Reaction | RMgX, then H₃O⁺ | Ketone |
These conversions allow the propanenitrile moiety to serve as a launchpad for synthesizing a diverse library of compounds, where the terminal group can be modified to modulate biological activity or physicochemical properties.
Introduction of Substituents on the 1,2,4-Triazole Ring System
The 1,2,4-triazole ring is an aromatic heterocycle amenable to substitution, which is crucial for fine-tuning the electronic and steric properties of the molecule. While the propanenitrile group is attached at the N4 position, the C3 and C5 positions of the triazole ring possess C-H bonds that can be functionalized.
Modern synthetic methods have increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized substrates. This approach allows for the regioselective introduction of aryl, alkyl, or other groups onto the triazole core. researchgate.net
C-H Arylation: A significant strategy for derivatization is the direct C-H arylation of the triazole ring. researchgate.net Copper or palladium catalyst systems are often employed to facilitate this transformation. researchgate.net For instance, a Cu-diamine catalyst system has been shown to regioselectively accomplish the C-H functionalization of a 1,2,4-triazole substrate with various aryl bromides at the C5 position. researchgate.net The electronic characteristics of the triazole ring's C-H bonds allow for this regioselective arylation under specific catalytic conditions. researchgate.net
N-Alkylation and N-Arylation: While the subject compound is substituted at N4, other synthetic strategies for analogues may involve substitution at the N1 or N2 positions of the triazole ring. researchgate.net
These derivatization strategies are pivotal for creating libraries of compounds for structure-activity relationship (SAR) studies.
| Position | Reaction Type | Typical Catalysts/Reagents | Introduced Substituent |
| C3 / C5 | C-H Arylation | Cu or Pd complexes, Aryl Halides | Aryl groups |
| C3 / C5 | C-H Functionalization | Metal catalysts, various coupling partners | Alkyl, etc. |
The ability to selectively introduce a wide range of substituents on the triazole ring is a powerful tool for medicinal chemists. researchgate.net
Formation of Fused Heterocyclic Systems Incorporating Triazole-Propanenitrile Scaffolds
The triazole-propanenitrile scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry. The strategy typically involves a chemical transformation of the nitrile group or the triazole ring to install a reactive handle, followed by an intramolecular cyclization reaction.
For example, the nitrile group could be reduced to a primary amine. This amine could then act as a nucleophile in a cyclization reaction with an electrophilic center introduced elsewhere on the molecule, or on a separately added reagent that bridges to the triazole ring. Another approach involves using the nitrogen atoms of the triazole ring itself in a cyclization cascade.
Methodologies for creating fused triazole systems often involve:
Intramolecular Cycloaddition: Designing a precursor that contains both the triazole (or its synthetic equivalents) and another reactive moiety (like an alkyne or alkene) allows for intramolecular cycloaddition to form a new fused ring.
Condensation Reactions: The transformation of the nitrile into an amine or other nucleophilic group can facilitate intramolecular condensation reactions, leading to the formation of annulated systems. For instance, the cyclization of acylthiosemicarbazides in the presence of a base is a known method to form 1,2,4-triazole-3-thiones, demonstrating a pathway for intramolecular ring closure. researchgate.net
These strategies enable the construction of novel, rigid, and structurally complex scaffolds based on the initial triazole-propanenitrile framework.
Catalytic Systems and Reaction Conditions in Triazole-Nitrile Synthesis
The synthesis of 1,2,4-triazoles and their derivatives, including those with nitrile functionalities, is highly dependent on the choice of catalysts and the precise control of reaction conditions. These factors are paramount in achieving high yields, regioselectivity, and substrate scope.
Role of Specific Catalysts (e.g., CuI, K₃PO₄, NaH)
Catalysts and reagents play a crucial role in activating substrates and facilitating key bond-forming steps in triazole synthesis.
Copper (I) Iodide (CuI): Copper catalysts are exceptionally important in triazole chemistry. Cu(I) salts, including CuI, are famously used in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry" for synthesizing 1,2,3-triazoles. frontiersin.orgnih.gov In the context of 1,2,4-triazoles, copper catalysts are also vital. They are used in oxidative C-H functionalization and C-N bond formation reactions. frontiersin.orgnih.gov For example, a copper-catalyzed one-pot process using Cu(OAc)₂ has been developed to produce 1,2,4-triazole derivatives from nitriles and hydroxylamine hydrochloride. isres.org
Potassium Phosphate (K₃PO₄): This inorganic base is often used in catalytic systems for heterocycle synthesis. In a copper-catalyzed system designed to produce 1,3-disubstituted 1,2,4-triazoles from amidines, K₃PO₄ serves as the base. isres.org Its role is to facilitate deprotonation steps that are crucial for the catalytic cycle, enabling the functionalization of C(sp³)-H bonds. isres.org
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH is typically used to deprotonate acidic protons, such as those on amines or amides. This generates highly nucleophilic anions that can then participate in substitution or cyclization reactions.
The interplay of these catalysts and reagents is essential for the successful synthesis of complex triazole derivatives.
| Catalyst/Reagent | Class | Role in Synthesis |
| CuI / Cu(OAc)₂ | Transition Metal Catalyst | Catalyzes C-N bond formation, C-H functionalization, and cycloaddition reactions. frontiersin.orgnih.govisres.org |
| K₃PO₄ | Inorganic Base | Acts as a base in catalytic cycles, facilitating deprotonation. isres.org |
| NaH | Strong Base | Used for deprotonation to generate potent nucleophiles for subsequent reactions. |
Solvent Effects and Temperature Control in Reaction Optimization
The optimization of reaction conditions, specifically solvent and temperature, is critical for controlling the outcome of synthetic procedures for triazole-nitriles.
Solvent Effects: The choice of solvent can dramatically influence reaction rates and yields. Solvents like dimethylformamide (DMF) are common in triazole synthesis due to their high boiling points and ability to dissolve a wide range of organic and inorganic reagents. nih.govisres.org In other cases, less polar solvents like n-butanol or ethyl acetate are employed. frontiersin.orguthm.edu.my Some modern, environmentally friendly approaches even utilize solvent-free conditions, which can simplify purification and reduce waste. frontiersin.orgnih.gov
Temperature Control: Temperature is a key parameter for controlling reaction kinetics and selectivity. For instance, in certain copper-catalyzed reactions, temperature can dictate the product distribution. One study found that the synthesis of bis(1,2,3-triazole) was favored at 0°C, while the formation of 5-alkynyl-1,2,3-triazole was optimal at 60°C. frontiersin.org Microwave irradiation has also emerged as an effective heating method, often leading to significantly reduced reaction times and improved yields compared to conventional heating. uthm.edu.myresearchgate.net For example, the synthesis of substituted 1,2,4-triazoles from aromatic hydrazides and nitriles was successfully carried out at 150°C under microwave irradiation. uthm.edu.my
Careful screening and optimization of these parameters are essential for developing robust and efficient synthetic protocols.
| Parameter | Effect on Reaction | Examples |
| Solvent | Influences solubility, reaction rate, and mechanism. | DMF, n-Butanol, Ethyl Acetate, Solvent-free. frontiersin.orgisres.orguthm.edu.my |
| Temperature | Affects reaction kinetics and product selectivity. | 0°C vs. 60°C for different product outcomes; 150°C for microwave synthesis. frontiersin.orguthm.edu.my |
Advanced Spectroscopic and Structural Characterization of 3 4h 1,2,4 Triazol 4 Yl Propanenitrile and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the respective nuclei.
¹H NMR Data Analysis
The ¹H NMR spectrum of 3-(4H-1,2,4-triazol-4-yl)propanenitrile would be expected to show distinct signals corresponding to the protons of the triazole ring and the propanenitrile substituent. The two protons on the triazole ring would likely appear as a sharp singlet in the aromatic region of the spectrum. For instance, in derivatives of 4-amino-4H-1,2,4-triazole, the triazole protons are observed as singlets. researchgate.net
The ethyl group of the propanenitrile side chain would present as two triplets. The methylene (B1212753) group adjacent to the triazole ring (N-CH₂) would be deshielded and is expected to resonate at a lower field compared to the methylene group adjacent to the nitrile group (CH₂-CN). This is due to the electron-withdrawing nature of the triazole ring.
For comparison, in related 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives, the protons of the alkyl group attached to the nitrogen atom show characteristic shifts that are influenced by the surrounding aromatic systems. The synthesis of such derivatives is often achieved through methods like the Suzuki cross-coupling reaction.
¹³C NMR Investigations
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, distinct signals would be anticipated for the two carbons of the triazole ring, the two methylene carbons of the propanenitrile chain, and the carbon of the nitrile group.
The carbons of the triazole ring are expected to appear in the downfield region, typically between δ 140 and 160 ppm, which is characteristic for carbons in heterocyclic aromatic systems. In studies of other 4H-1,2,4-triazole derivatives, the triazole ring carbons are readily identified in this region. The nitrile carbon would also have a characteristic chemical shift, generally found in the range of δ 115-125 ppm. The two methylene carbons would be observed at higher field, with the carbon atom bonded to the nitrogen of the triazole ring being more deshielded than the one adjacent to the nitrile group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of a compound through the analysis of its fragmentation pattern.
LC-MS/MS and GC-MS Techniques
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the analysis of triazole derivatives. The choice between LC-MS and GC-MS would depend on the volatility and thermal stability of the compound. For this compound, which has a relatively low molecular weight, both techniques could potentially be applicable.
In an MS analysis, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. For C₅H₆N₄, the expected exact mass is approximately 122.06 g/mol . The fragmentation pattern would provide structural information. Common fragmentation pathways for such compounds could involve the loss of the cyanoethyl group or cleavage of the triazole ring. In the analysis of similar heterocyclic compounds, the fragmentation patterns are well-documented and aid in structural confirmation.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques, such as FT-IR, provide crucial information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A sharp and strong absorption band is expected around 2250 cm⁻¹ for the nitrile (C≡N) stretching vibration. The C-H stretching vibrations of the aliphatic chain and the triazole ring would appear around 2850-3150 cm⁻¹. The C=N and N-N stretching vibrations within the triazole ring would give rise to a series of bands in the fingerprint region, typically between 1400 and 1650 cm⁻¹.
For example, in the FT-IR spectra of various 4-amino-4H-1,2,4-triazole derivatives, characteristic peaks for N-H, C=N, and N-N stretching are consistently observed and used for structural confirmation. researchgate.net Similarly, the spectra of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols show distinct bands for N-H, S-H, C=N, and C-S vibrations, which are instrumental in their characterization. mdpi.com
UV-Visible Spectroscopy for Electronic Transitions and Photophysical Property Studies
UV-Visible absorption spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For compounds built on the 4H-1,2,4-triazole scaffold, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. The electronic structure of this compound contains non-bonding electrons (n) on the nitrogen atoms and pi-electrons (π) within the triazole ring and the nitrile group. Consequently, the primary electronic transitions observed are n → π* and π → π*.
The n → π* transitions, involving the promotion of a lone-pair electron to an anti-bonding π* orbital, are typically of lower energy (occur at longer wavelengths) but have a lower probability, resulting in weak absorption bands. mdpi.com The π → π* transitions, which excite an electron from a bonding π orbital to an anti-bonding π* orbital, are more probable and lead to strong absorption bands at shorter wavelengths. mdpi.com
The photophysical properties, such as fluorescence, are highly dependent on the molecular structure. Many highly conjugated 4H-1,2,4-triazole derivatives have been synthesized and shown to be luminescent, with their emission properties stemming from extended π-systems that facilitate intramolecular charge transfer. mdpi.comresearchgate.net For example, 4-ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole displays a strong absorption at 351 nm and exhibits significant fluorescence. mdpi.comnih.gov In contrast, simple alkyl-substituted triazoles, such as the target compound, lack extensive conjugation and are not expected to exhibit significant luminescence. Their absorbed energy is more likely to be dissipated through non-radiative pathways like vibrational relaxation.
Table 1: UV-Visible Absorption Data for Selected 4H-1,2,4-Triazole Derivatives
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
|---|---|---|---|
| 4-Ethyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | 257.5 | 33,300 | CH₂Cl₂ |
| 4-Propyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | 258.5 | 27,700 | CH₂Cl₂ |
| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351.0 | 59,500 | CH₂Cl₂ |
| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide | 296 | Not Reported | Not Reported |
Note: This table presents data for derivatives to illustrate typical electronic transitions. Data for the specific target compound is not available.
X-ray Diffraction (XRD) for Crystalline Structure Determination
Single Crystal X-ray Diffraction (SCXRD) Methodologies
To perform SCXRD analysis, a high-quality single crystal of the target compound must first be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound. researchgate.net
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (commonly 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector. The intensities and positions of the thousands of diffracted reflections are measured and processed. This data is then used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial phases of the structure factors. The resulting electron density map is used to build an initial model of the molecule, which is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data. mdpi.commdpi.com
For illustration, the crystal structure of a related compound, 1-(3,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, was determined using such methods. researchgate.net The data obtained provided a complete picture of its molecular geometry and solid-state conformation.
Table 2: Example Crystallographic Data for 1-(3,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₉Cl₂N₃O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.8296 (10) |
| b (Å) | 7.1403 (11) |
| c (Å) | 12.3933 (19) |
| α (°) | 80.830 (2) |
| β (°) | 78.724 (2) |
| γ (°) | 82.592 (2) |
| Volume (ų) | 582.00 (15) |
Source: researchgate.net. This data is for a related compound and serves as an example of SCXRD results.
Analysis of Crystal Packing and Intermolecular Interactions in the Solid State
The data from an SCXRD experiment allows for a detailed analysis of the supramolecular architecture, revealing how molecules are held together in the crystal lattice by various non-covalent forces. For this compound, several types of intermolecular interactions would be anticipated.
The triazole ring, with its nitrogen atoms, can act as a hydrogen bond acceptor. Weak C-H···N hydrogen bonds are expected to be a significant feature in the crystal packing, linking molecules together. nih.gov The nitrile group (-C≡N) is highly polar and can participate in dipole-dipole interactions. Furthermore, the nitrogen of the nitrile group can also act as a hydrogen bond acceptor.
In the crystal structure of the analogue 1-(3,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, the packing is stabilized by van der Waals forces and π-π stacking interactions between both the triazole and benzene (B151609) rings, with centroid-centroid distances of 3.590 Å and 3.724 Å, respectively. researchgate.net While this compound lacks a phenyl ring, weak π-π interactions between adjacent triazole rings could still play a role in stabilizing the crystal structure. Analysis of another related structure, 3-(1H-imidazol-1-yl)propanenitrile, reveals that weak C-H···N hydrogen bonds (with an H···N distance of 2.66 Å) are crucial in linking molecules into rows within the crystal. nih.gov These examples highlight the types of intermolecular forces that would likely govern the solid-state packing of the title compound, creating a stable three-dimensional network.
Computational Chemistry and Theoretical Investigations of 3 4h 1,2,4 Triazol 4 Yl Propanenitrile and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a important tool for the theoretical study of 1,2,4-triazole (B32235) derivatives, offering a balance between computational cost and accuracy. nih.govnih.govnih.gov These calculations are instrumental in understanding the fundamental electronic and structural properties of these molecules.
DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in 3-(4H-1,2,4-triazol-4-yl)propanenitrile and its analogues. This process of geometry optimization involves finding the minimum energy conformation of the molecule. For instance, studies on similar triazole derivatives have utilized DFT with various basis sets, such as B3LYP/6-311++G(d,p), to predict bond lengths, bond angles, and dihedral angles. ekb.eg The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated through these calculations. The molecular electrostatic potential (MEP) surface, for example, can be mapped to identify regions of positive and negative electrostatic potential, revealing likely sites for electrophilic and nucleophilic attack. nih.govbhu.ac.in In triazole derivatives, the nitrogen atoms of the triazole ring are often identified as regions of negative potential, indicating their susceptibility to protonation or interaction with electrophiles. dnu.dp.ua
Table 1: Representative DFT-Calculated Parameters for Triazole Analogues
| Parameter | Value | Reference |
| Dipole Moment (Debye) | 4.8670 | bhu.ac.in |
| Point Group Symmetry | C1 | bhu.ac.in |
This table presents example data from DFT studies on analogous triazole compounds to illustrate the types of parameters determined.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT calculations are widely used to determine the HOMO and LUMO energies and their corresponding energy gaps for triazole derivatives. nih.govnih.gov For example, in a study of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 4.618 to 5.637 eV. nih.gov These values provide insights into the relative stability and reactivity of different analogues.
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Triazole Analogues
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Analogue A | - | - | 5.637 | nih.gov |
| Analogue B | - | - | 5.615 | nih.gov |
| Analogue C | - | - | 4.618 | nih.gov |
This table showcases HOMO-LUMO energy gap data from a DFT study on analogous triazole compounds, illustrating the application of FMO analysis.
DFT calculations can accurately predict various spectroscopic properties, aiding in the characterization and identification of this compound and its analogues. Theoretical vibrational frequencies from IR and Raman spectroscopy can be calculated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes. nih.gov For triazole compounds, characteristic absorption bands for N=N and C=N stretching vibrations are typically observed in the regions of 1570-1550 cm⁻¹ and 1600-1411 cm⁻¹, respectively. ijsr.net Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV/Vis), providing information about the electronic transitions within the molecule. bhu.ac.in These theoretical spectra can help in understanding the photophysical properties of the compounds.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility and intermolecular interactions of this compound and its analogues in different environments. tandfonline.comfrontiersin.org By simulating the motion of atoms and molecules, MD can reveal how these compounds behave in solution and interact with other molecules, such as solvent molecules or biological targets. tandfonline.compensoft.net These simulations are particularly useful for studying the binding mechanisms of triazole derivatives to enzymes, where they can help identify key interactions and conformational changes upon binding. frontiersin.orgnih.govmdpi.com For instance, MD simulations have been used to investigate the binding of triazole inhibitors to CYP51, revealing that hydrophobic interactions are a major driving force for binding. frontiersin.org
Quantum Chemical Parameters for Reactivity and Interaction Energy Prediction
Beyond HOMO and LUMO energies, a range of other quantum chemical parameters derived from DFT calculations can be used to predict the reactivity and interaction energies of this compound and its analogues. researchgate.netresearchgate.net These parameters include electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). researchgate.netacs.org These descriptors provide a more nuanced understanding of a molecule's electronic properties and its propensity to participate in chemical reactions. For example, these parameters have been used to correlate with the corrosion inhibition efficiency of triazole derivatives. researchgate.net The interaction energy between a triazole derivative and another molecule or a surface can also be calculated to predict the strength of their association. tandfonline.com
Table 3: Quantum Chemical Reactivity Descriptors for Triazole Analogues
| Parameter | Description | Relevance | Reference |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Predicts charge transfer in a reaction. | researchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Relates to the stability and reactivity of the molecule. | researchgate.net |
| Softness (σ) | The reciprocal of chemical hardness. | Indicates the molecule's polarizability. | researchgate.net |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of a molecule. | researchgate.net |
This table defines key quantum chemical parameters and their significance in predicting the reactivity of triazole analogues.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Table 4: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Triazole Derivatives
| Contact Type | Typical Contribution | Significance | Reference |
| H···H | Often the most significant contribution | van der Waals forces | nih.gov |
| N···H/H···N | Significant contribution | Hydrogen bonding | nih.gov |
| O···H/H···O | Significant contribution | Hydrogen bonding | mdpi.comnih.gov |
| C···H/H···C | Moderate contribution | Weak interactions | nih.govrsc.org |
| C···C | Minor contribution | π-π stacking | nih.govrsc.org |
This table summarizes common intermolecular contacts and their general importance in the crystal packing of triazole derivatives as determined by Hirshfeld surface analysis.
Future Research Directions and Outlook for 3 4h 1,2,4 Triazol 4 Yl Propanenitrile Chemistry
Development of Novel and Sustainable Synthetic Routes
Future synthetic strategies could explore:
Green Chemistry Approaches: Utilizing water as a solvent, microwave-assisted synthesis, or employing catalysts like iodine or ceric ammonium (B1175870) nitrate (B79036) could lead to more sustainable production methods. organic-chemistry.org The principles of green chemistry aim to reduce hazardous waste and energy consumption in chemical processes.
One-Pot Syntheses: Developing a one-pot reaction where the triazole ring is formed and the propanenitrile side chain is introduced in a single, sequential process would be highly efficient. This could potentially start from simple precursors, minimizing purification steps and maximizing yield.
Catalytic Methods: Investigation into novel metal or organocatalysts could provide milder and more selective reaction conditions. For instance, copper(II) has been used in the synthesis of related triazole-3-thiones. organic-chemistry.org
Table 1: Potential Sustainable Synthetic Approaches for 3-(4H-1,2,4-Triazol-4-yl)propanenitrile
| Synthetic Approach | Potential Advantages | Key Reagents/Conditions to Investigate |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, enhanced reaction control. | Polar solvents, appropriate starting materials (e.g., a suitable hydrazide and a nitrile-containing reactant). |
| Aqueous Media Synthesis | Reduced use of volatile organic compounds (VOCs), lower environmental impact. | Water-soluble precursors, phase-transfer catalysts if needed. |
| Metal-Free Catalysis | Avoidance of toxic and expensive heavy metals, easier purification. | Iodine, organocatalysts (e.g., L-proline). nih.gov |
Exploration of Advanced Computational Methodologies for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of novel molecules like this compound before their synthesis.
Future computational studies could focus on:
Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties (such as NMR and IR spectra). nih.gov This information would be invaluable for characterizing the compound once it is synthesized.
Molecular Docking: If a potential biological target for this compound is hypothesized, molecular docking simulations could predict its binding affinity and mode of interaction. This is a common approach in drug discovery to screen virtual libraries of compounds.
Structure-Property Relationship Studies: By creating a virtual library of derivatives of this compound (e.g., by adding different substituents to the triazole ring), computational methods can be used to establish relationships between their structural features and predicted properties, such as electronic or optical properties. nih.gov
Table 2: Potential Computational Research Areas for this compound
| Computational Method | Research Goal | Predicted Outcome |
| Density Functional Theory (DFT) | Optimization of molecular geometry and prediction of electronic properties. | Understanding of the molecule's stability, reactivity, and spectroscopic signatures. |
| Molecular Dynamics (MD) Simulations | Analysis of the molecule's conformational flexibility and interactions with solvents. | Insight into the dynamic behavior of the compound in different environments. |
| Quantitative Structure-Activity Relationship (QSAR) | If biological activity is found, to build models that predict the activity of related compounds. | A predictive model to guide the synthesis of more potent analogues. |
Integration into Multicomponent Reaction Frameworks for Efficient Synthesis
Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials.
Future research could investigate the possibility of using a precursor to this compound in MCRs. For example:
Povarov Reaction: This reaction typically involves an aniline (B41778), an aldehyde, and an activated alkene to form tetrahydroquinolines. nih.gov A derivative of this compound bearing an aniline or aldehyde group could potentially participate in such reactions.
Ugi and Passerini Reactions: These are powerful MCRs for the synthesis of peptide-like structures. Functionalized versions of the target compound could serve as one of the components in these reactions.
Triazole-forming MCRs: Research into novel MCRs that directly form the 4H-1,2,4-triazole ring with the desired propanenitrile substituent would be a significant advancement. Some MCRs are known to produce hybrid molecules containing 1,2,4-triazoles. rsc.orgresearchgate.net
Design of Tailored Supramolecular Architectures with Tunable Properties
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The 1,2,4-triazole (B32235) ring is known to participate in such interactions. nih.gov
Future research in this area could involve:
Crystal Engineering: The synthesis and crystallization of this compound and its derivatives could lead to the formation of interesting crystal structures. The nitrile group and the nitrogen atoms of the triazole ring are potential hydrogen bond acceptors, which could be exploited to build specific supramolecular architectures.
Co-crystals: Forming co-crystals of this compound with other molecules (co-formers) could be used to tune its physical properties, such as solubility and melting point.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The triazole and nitrile functionalities could act as ligands to coordinate with metal ions, potentially forming coordination polymers or MOFs with interesting catalytic, magnetic, or porous properties.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(4H-1,2,4-triazol-4-yl)propanenitrile to ensure high yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent choice, temperature, and catalysts. For triazole-containing compounds, nucleophilic substitution or cycloaddition reactions are common. For example, describes the use of acetonitrile as a solvent and CDI (1,1'-carbonyldiimidazole) as a coupling agent to attach triazole moieties. Reflux conditions (e.g., 48 hours at 80°C) and purification via recrystallization (e.g., methanol) are critical for isolating high-purity products . Monitor reaction progress using TLC or HPLC, and confirm purity via NMR and mass spectrometry.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) is mandatory. and emphasize avoiding skin contact due to potential toxicity. Work in a fume hood to prevent inhalation of vapors. Waste containing nitrile or triazole groups must be segregated and treated by certified waste management services to prevent environmental contamination .
Q. How can researchers characterize the molecular structure of this compound and confirm its identity?
- Methodological Answer : Use X-ray crystallography with SHELX software (e.g., SHELXL for refinement) to resolve crystal structures . Complement this with spectroscopic methods:
- ¹H/¹³C NMR : Identify protons and carbons adjacent to the triazole and nitrile groups.
- FT-IR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and triazole (C-N stretches ~1500 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns .
Q. What are the standard biological assays for screening the activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., α-glucosidase or lipase inhibition, as in ) with controls for IC₅₀ determination.
- Antiproliferative Activity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .
- HDAC Inhibition : Monitor histone deacetylase activity via fluorogenic substrates like ZMAL .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound derivatives across studies be systematically resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (pH, temperature, cell passage number).
- Structural Analog Analysis : Compare substituent effects using SAR (Structure-Activity Relationship) studies. highlights how triazole positioning impacts HDAC inhibition .
- Meta-Analysis : Pool data from multiple studies (e.g., enzyme kinetics, cell viability) to identify outliers or trends.
Q. What strategies address challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) or mixed solvents (ethanol/water) to improve crystal growth.
- Temperature Gradients : Slow cooling from saturation points enhances crystal quality.
- Software Tools : Use SHELXD for phase problem resolution and ORTEP-3 for graphical refinement of disordered triazole rings .
Q. How can reaction mechanisms involving this compound be elucidated experimentally?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.
- Trapping Intermediates : Use low-temperature NMR to identify transient species (e.g., nitrile imines).
- Computational Modeling : DFT calculations (e.g., Gaussian) can map energy profiles for triazole formation pathways .
Q. What advanced techniques detect and quantify impurities in this compound batches?
- Methodological Answer :
- HPLC-MS : Use reverse-phase columns (C18) with UV/vis or MS detection. notes impurities like chloroacetamido derivatives, which elute at specific RRTs (Relative Retention Times) .
- NMR Spectroscopy : ¹³C DEPT or 2D-COSY can resolve overlapping signals from byproducts.
Q. How can in silico modeling predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to estimate solubility, LogP, and bioavailability.
- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., HDACs or α-glucosidase) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over nanosecond timescales.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
